N-(3-Bromo-5-trifluoromethylphenyl)benzamide
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Overview
Description
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is a chemical compound widely used in scientific research due to its diverse applications. It offers exciting opportunities for investigating various phenomena and exploring novel synthetic pathways. The compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-trifluoromethylphenyl)benzamide typically involves the reaction of 3-bromo-5-trifluoromethylbenzoic acid with aniline derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-trifluoromethylphenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
N-(3-Bromo-5-trifluoromethylphenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-trifluoromethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to certain receptors and enzymes, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(4-Bromo-3-methylphenyl)-2-fluorobenzamide
- N-(3-Bromo-2-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(4-Bromo-phenyl)-2-fluorobenzamide
Uniqueness
N-(3-Bromo-5-trifluoromethylphenyl)benzamide is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO/c15-11-6-10(14(16,17)18)7-12(8-11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBULXZINCCIJRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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